molecular formula C21H16F2N4O2 B2404834 N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261012-80-9

N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2404834
CAS RN: 1261012-80-9
M. Wt: 394.382
InChI Key: NNZMHWYCMPUCQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (the phenyl, oxadiazole, and pyrrole rings), followed by their functionalization (introduction of the fluoro and methyl groups), and finally coupling them together. The exact synthetic route would depend on many factors, including the desired yield, cost of reagents, and the required purity .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the oxadiazole and pyrrole rings introduces polarity to the molecule, which could influence its physical and chemical properties. The fluorine atoms attached to the phenyl rings are highly electronegative, which could also significantly influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. For instance, the pyrrole ring is susceptible to electrophilic substitution reactions, while the oxadiazole ring might undergo nucleophilic substitution reactions. The presence of the fluorine atoms could also make the compound susceptible to reactions involving the replacement of the fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and the fluorine atoms could make the compound relatively stable. The polarity introduced by the nitrogen atoms could make the compound soluble in polar solvents .

Scientific Research Applications

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information about its potential hazards, appropriate handling and storage procedures, and measures to take in case of exposure .

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c1-13-4-9-16(11-17(13)23)24-19(28)12-27-10-2-3-18(27)21-25-20(26-29-21)14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZMHWYCMPUCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

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